BE“GHE Foundational & Exploratory

Check Availability & Pricing

CAS number and physical properties of 2,6-
Dicyclohexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,6-Dicyclohexylphenol

Cat. No.: B127085

In-Depth Technical Guide to 2,6-
Dicyclohexylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties of 2,6-Dicyclohexylphenol, including its CAS number, structural information, and
key physical data. It also details a common synthetic methodology and explores its
presumptive biological signaling pathway based on its structural similarity to the anesthetic
agent Propofol.

Core Chemical Information
CAS Number: 4821-19-6[1]

Molecular Formula: C1sH260[1]

Structure:

o |[UPAC Name: 2,6-dicyclohexylphenol[1]

e SMILES: C1CCC(CC1)C2=C(C(=CC=C2)C3CCCCCI)O[1]

e InChl Key: AUEZNTKYSSUTGZ-UHFFFAOYSA-N[1]
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Physical and Chemical Properties

The physical and chemical properties of 2,6-Dicyclohexylphenol are summarized in the table

below, providing a quick reference for laboratory and research applications.

Property Value Source
Molecular Weight 258.4 g/mol [1]
Melting Point 62-65 °C CAS Common Chemistry
Boiling Point 210.0-210.5 °C @ 10 Torr CAS Common Chemistry
Density 1.032 g/cm3 LookChem
Appearance White crystalline solid LookChem
While specific quantitative data
is limited, as a phenol with two
bulky, non-polar cyclohexyl
N groups, it is expected to have ] o
Solubility General chemical principles

low solubility in water and high
solubility in organic solvents
such as ethanol, methanol,
and DMSO.

Spectral Data

Spectral analysis is crucial for the identification and characterization of 2,6-

Dicyclohexylphenol. The following data is available:

e 13C NMR Spectroscopy: Spectral data is available and can be accessed through public

databases such as PubChem.[1]

e Mass Spectrometry (GC-MS): The mass spectrum of 2,6-Dicyclohexylphenol has been

recorded and is available for reference.[1]

o Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available, which can aid in

identifying functional groups.[1]
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Experimental Protocols: Synthesis of 2,6-
Dicyclohexylphenol

The synthesis of 2,6-Dicyclohexylphenol is commonly achieved through the Friedel-Crafts
alkylation of phenol with cyclohexene. This electrophilic aromatic substitution reaction is
typically catalyzed by a Lewis acid or a strong Brgnsted acid.

Reaction: Phenol + 2 Cyclohexene - 2,6-Dicyclohexylphenol

General Experimental Protocol (based on Friedel-Crafts Alkylation of Phenols):
Materials:

e Phenol

e Cyclohexene

o Lewis Acid Catalyst (e.g., AICIs, BF3, or a supported solid acid catalyst like 12-tungstosilicic
acid on hydrous zirconia)[2]

e Anhydrous Solvent (e.g., a non-polar organic solvent like hexane or dichloromethane)
e Apparatus for reflux and distillation

» Standard workup reagents (e.g., water, sodium bicarbonate solution, brine, anhydrous
magnesium sulfate)

Procedure:

o Reaction Setup: A dried round-bottom flask equipped with a magnetic stirrer, reflux
condenser, and a dropping funnel is charged with phenol and the anhydrous solvent under
an inert atmosphere (e.g., nitrogen or argon).

o Catalyst Addition: The Lewis acid catalyst is carefully added to the reaction mixture. The
amount of catalyst will vary depending on its activity.
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» Addition of Alkylating Agent: Cyclohexene is added dropwise to the stirred reaction mixture at
a controlled temperature. The reaction may be exothermic, and cooling might be necessary.

» Reaction Progression: After the addition is complete, the reaction mixture is heated to reflux
for a period determined by reaction monitoring (e.g., by TLC or GC). The goal is to achieve
di-substitution at the ortho positions.

e Workup: Upon completion, the reaction is cooled to room temperature and quenched by the
slow addition of water or a dilute acid. The organic layer is separated, washed with water, a
mild base (like sodium bicarbonate solution) to remove unreacted phenol, and then with
brine.

 Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium
sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is
then purified by a suitable method, such as recrystallization or column chromatography, to
yield pure 2,6-Dicyclohexylphenol.

Note: The specific reaction conditions, including the choice of catalyst, solvent, temperature,
and reaction time, can significantly influence the yield and selectivity of the reaction, particularly
in controlling the formation of mono- versus di-substituted products and the ratio of ortho- to
para-isomers.[2]

Biological Activity and Signaling Pathway

2,6-Dicyclohexylphenol is an analogue of the widely used intravenous anesthetic, Propofol
(2,6-diisopropylphenol). This structural similarity strongly suggests that 2,6-
Dicyclohexylphenol shares a similar mechanism of action, primarily as a positive allosteric
modulator of the GABA-A receptor.

The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous
system. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron
and making it less likely to fire an action potential.

Proposed Signaling Pathway:

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b127085?utm_src=pdf-body
https://www.researchgate.net/publication/239705843_Liquid_phase_cyclohexylation_of_phenol_with_cyclohexene_using_12-tungstosilicicacid_supported_onto_different_supports
https://www.benchchem.com/product/b127085?utm_src=pdf-body
https://www.benchchem.com/product/b127085?utm_src=pdf-body
https://www.benchchem.com/product/b127085?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

GABA Binding Site

Neuronal Hyperpolarization
(Inhibition)

—_—
Chloride (CI-) Channel

. Binds to Allosteric Site
BERISEEIRYAEED (2,6-Dicyclohexylphenol Binding)

Click to download full resolution via product page
Figure 1. Proposed mechanism of action for 2,6-Dicyclohexylphenol at the GABA-A receptor.

As a positive allosteric modulator, 2,6-Dicyclohexylphenol is presumed to bind to a site on the
GABA-A receptor that is distinct from the GABA binding site.[3][4][5] This binding event is
thought to induce a conformational change in the receptor that enhances the effect of GABA,
leading to a greater influx of chloride ions for a given concentration of GABA.[6] This increased
inhibitory signaling is the basis for the sedative and hypnotic effects observed with Propofol
and, by extension, its analogues. At higher concentrations, it is possible that 2,6-
Dicyclohexylphenol, like Propofol, could directly activate the GABA-A receptor in the absence
of GABA.[3]

This technical guide provides foundational information for researchers and professionals
working with 2,6-Dicyclohexylphenol. Further experimental validation is encouraged to
confirm and expand upon the data presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [CAS number and physical properties of 2,6-
Dicyclohexylphenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b127085#cas-number-and-physical-properties-of-2-6-
dicyclohexylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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